molecular formula C7H6F4 B15165435 Benzene--tetrafluoromethane (1/1) CAS No. 193208-84-3

Benzene--tetrafluoromethane (1/1)

Cat. No.: B15165435
CAS No.: 193208-84-3
M. Wt: 166.12 g/mol
InChI Key: RWCCHPQJFCTEMH-UHFFFAOYSA-N
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Description

Benzene–tetrafluoromethane (1/1) is a compound formed by the combination of benzene (C6H6) and tetrafluoromethane (CF4). Benzene is a well-known aromatic hydrocarbon, while tetrafluoromethane is a fluorocarbon with high stability due to its strong carbon-fluorine bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene–tetrafluoromethane (1/1) involves the reaction of benzene with tetrafluoromethane under specific conditions. One common method is the direct fluorination of benzene using tetrafluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Benzene–tetrafluoromethane (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the efficient production of the compound. Advanced techniques such as continuous flow reactors may be employed to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzene–tetrafluoromethane (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzene–tetrafluoromethane (1/1) is unique due to the combination of an aromatic ring with a highly stable fluorocarbon. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

193208-84-3

Molecular Formula

C7H6F4

Molecular Weight

166.12 g/mol

IUPAC Name

benzene;tetrafluoromethane

InChI

InChI=1S/C6H6.CF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-6H;

InChI Key

RWCCHPQJFCTEMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C(F)(F)(F)F

Origin of Product

United States

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